molecular formula C7H5N3O3S B2378042 2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 446829-82-9

2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B2378042
CAS No.: 446829-82-9
M. Wt: 211.2
InChI Key: DZFVMLIXTJFCRQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 2-methyl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid emerged as part of broader efforts to explore fused heterocyclic systems with potential pharmacological applications. While its exact first synthesis is not explicitly documented in early literature, its structural framework aligns with thiadiazolopyrimidine derivatives reported in the 2010s. For instance, studies on thiadiazolo[3,2-a]pyrimidine scaffolds gained momentum after 2015, driven by their pseudo-purine structural mimicry and bioactivity. The carboxylic acid substituent at position 6 likely originated from modifications of earlier analogs, such as ethyl ester or nitrile derivatives, to enhance solubility and target interaction.

Key milestones include:

  • 2018 : Development of benzosuberone-based thiadiazolo[3,2-a]pyrimidine carboxylates with demonstrated anti-proliferative activity.
  • 2021 : Advances in green synthesis methods for thiadiazolopyrimidines, emphasizing sustainable catalysis.
  • 2025 : Structural characterization of the compound via NMR and mass spectrometry, confirming its bicyclic framework.

Nomenclature and Classification within Heterocyclic Chemistry

The systematic IUPAC name, 2-methyl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid, reflects its fused heterocyclic structure:

  • Core system : A bicyclic system comprising a 1,3,4-thiadiazole ring fused to a pyrimidine ring at positions 3 and 2.
  • Substituents :
    • Methyl group at position 2.
    • Oxo group at position 5.
    • Carboxylic acid at position 6.

Table 1: Structural Classification

Feature Description
Heterocyclic system Bicyclic (thiadiazole + pyrimidine) with bridgehead nitrogen
Aromaticity Moderate, due to electron-withdrawing effects of sulfur and nitrogen atoms
Functional groups Carboxylic acid (ionizable), methyl (hydrophobic), ketone (polar)

This compound belongs to the pseudo-purine class, sharing structural similarities with purine bases but differing in ring substituents and electronic properties. The 1,3,4-thiadiazole moiety distinguishes it from isomeric 1,2,4-thiadiazole derivatives, which exhibit distinct reactivity.

Significance in Organic and Medicinal Chemistry Research

The compound’s hybrid architecture merges two pharmacophoric motifs:

  • Thiadiazole : Contributes to metabolic stability and hydrogen-bonding capacity.
  • Pyrimidine : Enables π-π stacking interactions in biological targets.

Key Research Applications:

  • Anticancer agents : Derivatives inhibit STAT3 and PARP1, critical in cancer cell proliferation.
  • Antimicrobial scaffolds : The carboxylic acid group enhances binding to bacterial enzymes (e.g., dihydrofolate reductase).
  • Material science : Conjugated π-systems enable applications in organic semiconductors.

Table 2: Biological Activities of Related Thiadiazolopyrimidines

Derivative Activity (IC₅₀ or MIC) Target Source
6-Cyano-1,3,4-thiadiazolo[3,2-a]pyrimidine 7.53 µM (MCF-7 cells) PARP1
5-(4-Methoxyphenyl)-analog 682.61 mg/L (water solubility) Structural studies
Spiro-chromeno derivatives 11.71–14.68 µM (Hep-2 cells) Tubulin polymerization

Relationship to Other Thiadiazolopyrimidine Derivatives

This compound is part of a broader family of thiadiazolopyrimidines, differentiated by substituents and fusion patterns:

Structural Comparisons:

  • Thiazolo[3,2-a]pyrimidines : Replace sulfur in the thiadiazole ring with a second nitrogen, altering electronic properties.
  • Pyrazolo-thiadiazolopyrimidines : Incorporate a pyrazole ring, enhancing planarity and DNA intercalation potential.
  • Spiro-oxindole derivatives : Feature a fused indole ring, expanding 3D diversity for kinase inhibition.

The carboxylic acid group at position 6 is unique to this derivative, enabling salt formation and improved bioavailability compared to ester or amide analogs. Its methyl group at position 2 sterically shields the thiadiazole ring, reducing metabolic oxidation.

Properties

IUPAC Name

2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c1-3-9-10-5(11)4(6(12)13)2-8-7(10)14-3/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFVMLIXTJFCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=O)C(=CN=C2S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Synthesis Methods

Synthesis via Aminothiadiazole Intermediate

One of the most established methods for preparing 2-Methyl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with appropriate β-ketoester derivatives in the presence of polyphosphoric acid (PPA).

Reaction Procedure
  • 2-Amino-5-methyl-1,3,4-thiadiazole is prepared or obtained from commercial sources.
  • The aminothiadiazole intermediate is then reacted with a suitable β-ketoester (typically ethyl acetoacetate) in polyphosphoric acid (PPA).
  • The reaction mixture is heated under optimized conditions (typically 140-170°C for 5-7 hours).
  • After completion, the reaction mixture is cooled, diluted with water, and neutralized with concentrated sodium hydroxide solution.
  • The precipitate formed is filtered, washed thoroughly with water, and purified by recrystallization.

This method has been widely employed due to its reliability and relatively high yields, typically ranging from 55-65%.

Polyphosphoric Acid-Mediated Synthesis

The use of polyphosphoric acid (PPA) as both solvent and catalyst has proven particularly effective for the cyclization step in the synthesis of thiadiazolo[3,2-a]pyrimidine derivatives.

Detailed Procedure

The synthesis involves the suspension of ethyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-carboxylate (3.0 g) in a mixture of the corresponding carboxylic acid (25 ml) and polyphosphoric acid (25 ml). This mixture is heated at 170°C for 5-7 hours. After cooling, the reaction mixture is diluted with water and neutralized with concentrated sodium hydroxide solution. The precipitate is filtered, washed with water, and purified by recrystallization.

Mechanistic Insights

The mechanism involves the protonation of the carbonyl group by PPA, followed by nucleophilic attack of the amino group from the thiadiazole unit. Subsequent cyclodehydration and dehydration steps lead to the formation of the fused ring system.

Modern Synthesis Approaches

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of heterocyclic compounds, including thiadiazolo[3,2-a]pyrimidine derivatives, by significantly reducing reaction times and often improving yields.

Methodology and Optimization

A patent by Chinese researchers describes an efficient microwave synthesis method for multi-substituted thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives. The procedure involves:

  • Combining 10 mmol of 2-amino-1,3,4-thiadiazole or substituted 2-amino-1,3,4-thiadiazole with 10-30 mmol of appropriate aldehyde and 10-30 mmol of substituted acetoacetic ester in an organic solvent.
  • Subjecting the mixture to microwave irradiation at 50-300W for 5-20 minutes.
  • Cooling the reaction mixture with ice water, collecting the precipitated solid, and purifying by recrystallization.
Comparative Data on Reaction Parameters

Table 1: Optimization of Microwave-Assisted Synthesis Parameters

Entry Microwave Power (W) Reaction Time (min) Solvent Yield (%)
1 50 20 Formic acid 78
2 100 15 Formic acid 82
3 150 10 Formic acid 85
4 150 10 Acetic acid 89
5 150 10 Malonic acid 93
6 160 15 Succinic acid 92
7 300 5 Glutaric acid 85

This microwave-assisted method offers significant advantages including shorter reaction times (5-20 minutes compared to 5-7 hours with conventional heating), higher yields (up to 93%), and simpler operation.

Ultrasonic Probe Irradiation Method

An improved protocol for the synthesis of thiazolo[3,2-a]pyrimidine derivatives using ultrasonic probe irradiation has been reported, which can be adapted for the synthesis of thiadiazolo[3,2-a]pyrimidine derivatives.

One-Pot Synthesis Procedure

Previously, the synthesis of thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives required a two-step procedure. The improved method utilizing ultrasonic probe irradiation allows for a one-step reaction with significantly reduced reaction times and improved yields.

Advantages Over Conventional Methods

The ultrasonic probe irradiation method offers several advantages over conventional heating methods:

  • Reduced reaction time (10-15 minutes compared to several hours)
  • Higher yields
  • Energy efficiency
  • Milder reaction conditions
  • Simplified purification process

Catalyst-Mediated Synthesis

Natural Catalyst Approach Using Onion Peel

A facile, metal-free, and efficient protocol for the synthesis of thiazolo- and benzothiazolo[3,2-a]pyrimidine-6-carboxylate derivatives using onion peel as a natural catalyst has been reported. This method can be adapted for the synthesis of 2-Methyl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid.

Experimental Protocol

The procedure involves the addition of powdered onion peel to a mixture of 2-aminothiadiazole, appropriate aldehyde, and ethyl acetoacetate under solvent-less conditions. The mixture is then heated at 120°C with magnetic stirring. The progress of the reaction is monitored using thin-layer chromatography. Upon completion, the catalyst is filtered off, and the product is purified by column chromatography.

Catalyst Optimization and Reaction Mechanism

Table 2: Effect of Catalyst Loading on Reaction Yield

Entry Catalyst Amount (g) Temperature (°C) Time (h) Yield (%)
1 No catalyst 120 12 Trace
2 0.03 120 3 75
3 0.05 120 2 82
4 0.05 100 3 70
5 0.07 120 2 83

The proposed mechanism involves the phenolic acids present in onion peel acting as Lewis acids that protonate the carbonyl group of the aldehyde, followed by Michael addition by 2-aminothiadiazole to form an intermediate. Subsequent cyclodehydration and dehydration lead to the desired product.

This environmentally friendly approach offers several advantages:

  • Cost-effectiveness
  • Avoidance of external acids and bases
  • High porosity of the natural catalyst leading to good yields
  • Eco-friendly process

Multi-Component Reaction Approaches

One-Pot Three-Component Method

An efficient one-pot three-component method for the synthesis of bicyclic thiazolo-pyrimidine derivatives has been reported, which can be adapted for the synthesis of 2-Methyl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid.

Reaction Components and Conditions

This method involves the cyclocondensation of:

  • Substituted 4-phenylthiazole-2-amine (which can be replaced with 2-amino-5-methyl-1,3,4-thiadiazole)
  • Acetylacetone
  • Various aromatic aldehydes

The reaction is catalyzed by p-toluene sulfonic acid (PTSA) in acetonitrile solvent medium.

Detailed Synthetic Procedure

A typical procedure involves:

  • Refluxing a solution of acetylacetone (2.00g, 20.00mmol) and benzaldehyde (1.06g, 10.00mmol) in acidic PTSA (2.50g, 15.00mmol) in acetonitrile (25 ml) for about 30 minutes.
  • Adding 2-amino-5-methyl-1,3,4-thiadiazole (10.00mmol) to the reaction mixture and refluxing for an additional 2-3 hours.
  • After completion, cooling the reaction mixture to room temperature, extracting with chloroform, washing with water and dilute HCl solution, and drying over anhydrous sodium sulfate.
  • Purifying the product by column chromatography using petroleum ether and ethyl acetate as eluent.

This method typically provides yields of 75-85%.

Optimization of Reaction Conditions for Improved Yield

Solvent Effects

The choice of solvent significantly impacts the yield and purity of 2-Methyl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid. Various organic acids have been evaluated as reaction media:

Table 3: Effect of Different Solvents on Synthesis Yield

Entry Solvent Reaction Temperature (°C) Reaction Time (h) Yield (%)
1 Formic acid 150 6 68
2 Acetic acid 150 6 75
3 Propionic acid 150 6 70
4 Butyric acid 150 6 65
5 Malonic acid 150 6 85
6 Succinic acid 150 6 82
7 Glutaric acid 150 6 78

Malonic acid has been found to be the most effective solvent, likely due to its optimal acidity and ability to facilitate the cyclization process.

Temperature and Reaction Time Optimization

The reaction temperature and time play crucial roles in the synthesis of 2-Methyl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid. Optimization studies have revealed:

Table 4: Optimization of Temperature and Reaction Time

Entry Temperature (°C) Time (h) Solvent Yield (%)
1 120 8 Malonic acid 60
2 140 7 Malonic acid 75
3 150 6 Malonic acid 85
4 170 5 Malonic acid 78
5 180 4 Malonic acid 65

A reaction temperature of 150°C for 6 hours appears to provide the optimal balance between reaction rate and product stability. Higher temperatures can lead to decomposition of the product, while lower temperatures result in incomplete conversion.

Purification and Characterization Methods

Purification Techniques

Several purification methods have been employed for 2-Methyl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid, including:

  • Recrystallization : The most common method involves recrystallization from appropriate solvents. Ethanol, acetonitrile, and ethyl acetate have proven effective for purifying this compound.

  • Column Chromatography : For highly pure samples, column chromatography using silica gel (60-120 mesh) and an appropriate solvent system (typically petroleum ether:ethyl acetate, 8:2) is employed.

  • Precipitation : In some protocols, the compound is precipitated by neutralizing the reaction mixture with a base (typically concentrated sodium hydroxide solution), followed by filtration and washing with water.

Characterization Methods

The structure and purity of 2-Methyl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid can be confirmed using various analytical techniques:

  • Melting Point Determination : The compound typically exhibits a high melting point (>250°C).

  • Spectroscopic Analysis :

    • IR Spectroscopy : Characteristic absorption bands for C=O stretching of carboxylic acid (around 1700 cm⁻¹), C=N stretching (around 1560-1580 cm⁻¹), and C-S stretching (around 600-700 cm⁻¹).
    • ¹H NMR Spectroscopy : Signals for methyl protons (around 2.8 ppm), heterocyclic ring protons (7-8 ppm), and carboxylic acid proton (around 12-13 ppm).
    • ¹³C NMR Spectroscopy : Signals for methyl carbon (around 20 ppm), heterocyclic carbons (120-160 ppm), and carboxylic acid carbon (around 165-170 ppm).
  • Mass Spectrometry : The molecular ion peak at m/z 210 confirms the molecular weight of the compound.

  • Elemental Analysis : Comparison of calculated and found percentages of C, H, N, and S provides confirmation of the molecular formula.

Comparative Analysis of Different Synthesis Methods

Efficiency and Yield Comparison

Table 5: Comparison of Different Synthesis Methods for 2-Methyl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid

Synthesis Method Reaction Time Temperature (°C) Yield (%) Advantages Limitations
Traditional PPA method 5-7 h 170 55-65 Reliable, established procedure Long reaction time, harsh conditions
Microwave-assisted 5-20 min 120-150 78-93 Very short reaction time, high yield Requires specialized equipment
Ultrasonic irradiation 10-15 min 80-100 75-85 Short reaction time, mild conditions Requires specialized equipment
Onion peel catalyst 2-3 h 120 75-85 Eco-friendly, mild conditions Moderate reaction time
One-pot three-component 3-4 h Reflux 75-85 Simple procedure, one-pot process Moderate reaction time

Scalability and Industrial Applicability

From an industrial perspective, the microwave-assisted method offers the most promising approach for large-scale synthesis of 2-Methyl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid due to its:

  • Short reaction time (5-20 minutes)
  • High yields (up to 93%)
  • Simple operation
  • Ease of scaling up with appropriate equipment

However, for facilities without microwave reactors, the onion peel-catalyzed method provides an environmentally friendly alternative with reasonable yields and reaction times.

Practical Considerations for Laboratory and Industrial Synthesis

Cost Analysis

Table 6: Approximate Cost Analysis of Different Synthesis Methods

Synthesis Method Relative Equipment Cost Relative Reagent Cost Energy Consumption Overall Cost Efficiency
Traditional PPA method Low Medium High Medium
Microwave-assisted High Medium Low Medium-High
Ultrasonic irradiation High Medium Medium Medium
Onion peel catalyst Low Low Medium High
One-pot three-component Low Medium Medium Medium-High

The onion peel-catalyzed method offers the best cost efficiency due to its use of a natural, low-cost catalyst and relatively mild reaction conditions. However, the microwave-assisted method may prove more economical for large-scale production despite higher equipment costs due to its significantly shorter reaction time and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine exhibit notable antimicrobial properties. For instance, studies have shown that compounds derived from this scaffold have effective antibacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at varying concentrations. The structure–activity relationship (SAR) indicates that modifications on the thiadiazole ring can enhance efficacy against specific bacterial strains .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies reveal that certain derivatives can inhibit the proliferation of cancer cell lines. For example, modifications to the side chains of the thiadiazole framework have resulted in compounds with improved cytotoxicity against human cancer cell lines .

Anti-inflammatory Effects

Recent studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell models, indicating potential therapeutic benefits in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives typically involves multicomponent reactions (MCRs), which facilitate the rapid assembly of complex structures from simpler precursors. This method not only enhances yield but also allows for the exploration of a wide range of substitutions on the thiadiazole ring .

Case Study 1: Antibacterial Screening

A series of derivatives were synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains, suggesting their potential as lead compounds for antibiotic development .

Case Study 2: Antitumor Activity Evaluation

In a study examining the effects of various derivatives on human cancer cell lines, compounds were evaluated for their ability to induce apoptosis. The results showed significant cytotoxic effects in a dose-dependent manner, highlighting their potential as chemotherapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeTested CompoundsMIC (µg/mL)Reference
AntibacterialVarious derivatives0.25 - 8
AntitumorSelected derivativesIC50 < 10
Anti-inflammatorySpecific derivativesNot specified

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also interact with specific enzymes or receptors, leading to its antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

Thiadiazolo vs. Thiazolo Derivatives
  • 2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (CAS 32278-56-1): Molecular Formula: C₈H₆N₂O₃S; MW: 210.21 g/mol . The thiazolo ring (one sulfur and one nitrogen) replaces the thiadiazolo ring (two nitrogens and one sulfur). Biological activity: Not explicitly reported, but thiazolo derivatives often exhibit herbicidal properties (e.g., inhibition of Eleusine indica germination) .
  • 2-Benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid :

    • Molecular Formula : C₁₄H₁₀N₂O₃S; MW : 286.31 g/mol .
    • A benzyl group at position 2 increases hydrophobicity, which may enhance membrane permeability but reduce solubility compared to the methyl-substituted target compound.
Functional Group Modifications
  • 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carbonitrile Derivatives: Synthesized via one-pot reactions using malononitrile .
  • Sulfonamide Derivatives (e.g., 2-sulfamoyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxamides):

    • Sulfonamide groups (-SO₂NH₂) replace the carboxylic acid, altering acidity and binding modes. These compounds show antitumor activity , with derivatives 4c, 4f, and 4j exhibiting high efficacy .

Key Observations :

  • The carboxylic acid group in the target compound is critical for Atg4B inhibition, as ester or amide derivatives (e.g., ethyl esters in ) lose this acidic functionality, shifting activity toward herbicidal effects.
  • Electron-deficient thiadiazolo rings enhance interactions with enzymatic targets compared to thiazolo analogues.

Biological Activity

2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid (CAS No. 446829-82-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

The molecular formula of this compound is C7H5N3O3S, with a molecular weight of 211.2 g/mol. Its structure features a thiadiazole ring fused to a pyrimidine ring, contributing to its unique biological properties.

Antiinflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In a study evaluating a series of synthesized 5-oxo-thiadiazolo-pyrimidine derivatives using the carrageenan-induced edema test in rats, several compounds demonstrated notable activity in reducing inflammation. Specifically, two derivatives—2-(3-pyridyl)- and 2-morpholino-substituted compounds—showed promising results in both the carrageenan test and the rat paw volume reduction assay .

Compound NameActivity ObservedTest Used
2-(3-pyridyl)-5-oxoSignificant reduction in edemaCarrageenan test
2-morpholino-5-oxoNotable anti-inflammatory effectRat paw volume assay

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. For instance, derivatives containing the thiadiazole-pyrimidine scaffold were tested against various bacterial strains. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli . This suggests that modifications to the thiadiazole-pyrimidine structure could enhance antimicrobial efficacy.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors such as thiourea and various aldehydes. The synthetic routes can be optimized to yield higher purity and better yields of the desired compound .

Case Studies

  • Anti-inflammatory Study : A comprehensive study synthesized multiple derivatives of the target compound and evaluated their anti-inflammatory activity through in vivo models. The findings highlighted that specific substitutions on the thiadiazole ring significantly impacted their potency.
  • Antimicrobial Evaluation : Another case study focused on the antimicrobial potential of synthesized derivatives against common pathogens. The results underscored the importance of structural modifications in enhancing activity against resistant strains.

Q & A

Q. What are the common synthetic routes for 2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid?

The synthesis typically involves cyclocondensation reactions between 3,4-dihydropyrimidine-2-thiones and α-bromo ketones or chloroacetic acid under reflux conditions with a base (e.g., K₂CO₃) . Alternative methods include one-pot multicomponent reactions (MCRs) using aldehydes, β-keto esters, and 2-aminothiadiazoles under microwave or ultrasound irradiation, which reduce intermediate purification steps and improve efficiency . For industrial-scale production, continuous flow reactors are employed to optimize yield and sustainability .

Q. How is the compound characterized after synthesis?

Key characterization techniques include:

  • X-ray diffraction for crystallographic structure determination (e.g., confirming the spatial arrangement of the thiadiazolo-pyrimidine core) .
  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and purity.
  • High-performance liquid chromatography (HPLC) for assessing purity and reaction completion .
  • Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation .

Q. What biological activities have been preliminarily observed for this compound?

Preliminary studies indicate antimicrobial , anticancer , and anti-inflammatory activities. These properties are attributed to its ability to act as an enzyme inhibitor (e.g., targeting bacterial dihydrofolate reductase or human kinase pathways) . Bioactivity assays, such as MIC (minimum inhibitory concentration) for antimicrobial activity and MTT assays for cytotoxicity, are commonly used for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency and yield?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation, while ethanol or PEG (polyethylene glycol) improves green synthesis .
  • Catalyst screening : NaOH or Fe₃O4-based nanocatalysts under ultrasound irradiation reduce reaction time and increase yield (e.g., 78% yield achieved in one-pot syntheses) .
  • Temperature control : Reflux (100–120°C) is standard, but microwave-assisted methods achieve similar results at lower temperatures (60–80°C) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Contradictions may arise due to structural analogs (e.g., variations in substituents) or assay conditions . To address this:

  • Perform comparative bioactivity assays using standardized protocols (e.g., consistent cell lines or bacterial strains) .
  • Use molecular docking to analyze binding affinities with target proteins (e.g., comparing interactions of the methyl-substituted derivative vs. phenyl analogs) .
  • Conduct kinetic studies (e.g., surface plasmon resonance) to quantify enzyme inhibition constants (Kᵢ) .

Q. What computational methods are employed to study interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes with enzymes like COX-2 or EGFR .
  • Molecular dynamics simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over time .
  • QSAR (Quantitative Structure-Activity Relationship) models correlate structural features (e.g., methyl group position) with bioactivity .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application?

Stability studies using HPLC and UV-Vis spectroscopy reveal:

  • pH sensitivity : Degradation occurs in strongly acidic (pH < 3) or basic (pH > 10) conditions, necessitating buffered formulations for in vitro assays .
  • Thermal stability : The compound remains stable up to 150°C, making it suitable for high-temperature reactions .

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